SGI-1027

Description

Properties

IUPAC Name |

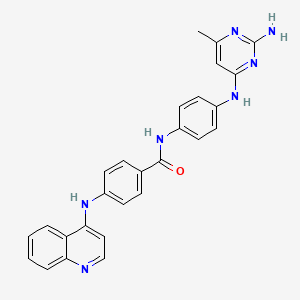

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLKMKIVWJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SGI-1027: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGI-1027 is a quinoline-based, non-nucleoside small molecule that has garnered significant interest in the field of epigenetics, particularly for its role as a DNA methyltransferase (DNMT) inhibitor. Its dual mechanism of action, which includes both the direct inhibition of DNMT enzymatic activity and the targeted degradation of DNMT1, distinguishes it from other DNMT inhibitors. This guide provides a comprehensive overview of the molecular mechanisms underpinning the activity of this compound, detailed experimental protocols for its study, and quantitative data to support its characterization.

Core Mechanism of Action: A Dual Approach

This compound exerts its effects through a two-pronged attack on the cellular DNA methylation machinery.

Competitive Inhibition of DNA Methyltransferases

This compound acts as a direct inhibitor of all three active DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B.[1][2][3] Unlike nucleoside analogs that are incorporated into DNA, this compound functions by competing with the S-adenosylmethionine (Ado-Met) cofactor for its binding site on the DNMT enzymes.[2][4] This competitive inhibition prevents the transfer of a methyl group from Ado-Met to cytosine residues on the DNA, thereby blocking de novo and maintenance DNA methylation.[2][5]

Induction of DNMT1 Degradation

A key feature of this compound's mechanism is its ability to selectively induce the degradation of the maintenance methyltransferase, DNMT1.[1][6] This effect is achieved through the proteasomal pathway.[1][2] Treatment of cancer cell lines with this compound leads to a significant reduction in DNMT1 protein levels, often within 24 hours, without a corresponding decrease in its mRNA levels.[1][7] This selective depletion of DNMT1 further contributes to the global and gene-specific DNA hypomethylation.[1] The degradation of DNMT1 is a critical event that enhances the reactivation of silenced tumor suppressor genes.[2]

Quantitative Data Summary

The inhibitory potency of this compound against DNMTs and its cytotoxic effects on various cell lines have been quantified in several studies. The following tables summarize these key quantitative findings.

| Target Enzyme | Substrate | IC50 (µM) | Reference(s) |

| DNMT1 | poly(dI-dC) | 12.5 | [8] |

| DNMT1 | hemimethylated DNA | 6 | [8][9] |

| DNMT3A | poly(dI-dC) | 8 | [3][8][9] |

| DNMT3B | poly(dI-dC) | 7.5 | [3][8][9] |

| M. SssI | - | 6-13 | [1] |

| Cell Line | Assay Type | Metric | Value (µM) | Reference(s) |

| U937 (human leukemia) | Cytotoxicity | IC50 | 1.7 | [9] |

| KG1 (human leukemia) | Antiproliferative | EC50 | 4.4 | [9] |

| HCT-116 (human colon cancer) | Cytotoxicity | IC50 | 3.2 | [8] |

| HCT-116 (human colon cancer) | Antiproliferative | EC50 | > 10 | [8] |

| Huh7 (human hepatocellular carcinoma) | Cell Viability | IC50 | 27.3 | [10] |

Signaling Pathways and Cellular Effects

The inhibition of DNMTs and subsequent DNA hypomethylation by this compound trigger a cascade of downstream cellular events, primarily leading to the reactivation of tumor suppressor genes and the induction of apoptosis.

Reactivation of Tumor Suppressor Genes

A major consequence of this compound treatment is the demethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) that are frequently silenced in cancer.[2] This leads to the re-expression of key TSGs such as p16, MLH1, and TIMP3, which can in turn inhibit cell proliferation and restore normal cellular functions.[1][2]

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[9][10] In human hepatocellular carcinoma cells (Huh7), this compound-induced apoptosis is mediated through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[10][11]

Experimental Protocols

In Vitro DNMT Activity Assay

This protocol is adapted from methodologies described in the literature to quantify the inhibitory effect of this compound on DNMT activity.[9]

Objective: To determine the IC50 value of this compound against recombinant DNMT enzymes.

Materials:

-

Human recombinant DNMT1, DNMT3A, or DNMT3B

-

Poly(dI-dC) or hemimethylated DNA substrate

-

[methyl-³H]-S-adenosylmethionine (Ado-Met)

-

This compound

-

Assay Buffer (specific to the enzyme supplier)

-

Whatman DE-81 ion exchange filter discs

-

0.5M Na-phosphate buffer (pH 7.0)

-

Scintillation counter and cocktail

Procedure:

-

Prepare reaction mixtures in a total volume of 50 µl containing the DNMT enzyme (e.g., 500 ng), DNA substrate (e.g., 500 ng), and varying concentrations of this compound.

-

Initiate the reaction by adding [methyl-³H]-Ado-Met (e.g., 75-150 nM).

-

Incubate the reaction mixtures at 37°C for 1 hour.

-

Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter discs.

-

Wash the filter discs five times for 10 minutes each with 0.5M Na-phosphate buffer (pH 7.0) to remove unincorporated [methyl-³H]-Ado-Met.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cellular Proliferation and Cytotoxicity Assay

This protocol outlines a general method to assess the effect of this compound on cell viability and proliferation.[9][10]

Objective: To determine the IC50 or EC50 of this compound in a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or a reagent for ATP measurement)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control and calculate the percentage of cell viability.

-

Determine the IC50/EC50 value by plotting cell viability against the logarithm of the this compound concentration.

Conclusion

This compound is a potent, dual-acting inhibitor of DNA methylation. Its ability to both competitively inhibit DNMT enzymes and induce the proteasomal degradation of DNMT1 provides a robust mechanism for the reactivation of epigenetically silenced tumor suppressor genes. These characteristics, coupled with its demonstrated ability to induce apoptosis in cancer cells, make this compound a valuable tool for epigenetic research and a promising candidate for further investigation in the development of cancer therapeutics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compelling molecule.

References

- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deae-dextran.com [deae-dextran.com]

- 3. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allgenbio.com [allgenbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SGI-1027: A Technical Guide to a Dual-Acting DNMT Inhibitor for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGI-1027, a quinoline-based, non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). This compound presents a unique dual mechanism of action, positioning it as a valuable tool in epigenetic research and as a potential therapeutic agent in oncology. This document details its inhibitory pathway, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and downstream effects.

Core Mechanism of Action: Dual Inhibition of DNA Methylation

This compound disrupts DNA methylation through two distinct and synergistic mechanisms:

-

Competitive Inhibition: this compound acts as a competitive inhibitor of all three major DNMTs (DNMT1, DNMT3A, and DNMT3B). It occupies the S-adenosylmethionine (SAM or Ado-Met) cofactor binding site on the enzymes[1][2]. By competing with the natural methyl donor, this compound prevents the transfer of a methyl group to the 5' position of cytosine residues in CpG islands, effectively blocking DNA methylation[1][2].

-

Induction of DNMT1 Degradation: Beyond enzymatic inhibition, this compound selectively induces the rapid degradation of DNMT1 protein[1][3]. This occurs via the proteasomal pathway, as the process can be blocked by proteasome inhibitors like MG132[3][4]. This targeted depletion of the maintenance methyltransferase, DNMT1, ensures a more sustained and potent hypomethylating effect[1]. Notably, this degradation occurs without significantly affecting DNMT1 mRNA levels, indicating a post-translational mechanism[3].

This dual-action profile distinguishes this compound from traditional nucleoside analog inhibitors, which require incorporation into DNA and can be associated with higher toxicity[5].

Quantitative Inhibitory Activity

This compound has been characterized across various assays to determine its potency against DNMT enzymes and its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below. It is important to note that IC50 values can vary based on the substrate used in the assay (e.g., poly(dI-dC) vs. hemimethylated DNA).

| Target | Assay Type | Substrate | IC50 Value (µM) | Reference |

| DNMT1 | Cell-free | Hemimethylated DNA | 6 | [6][7][8][9] |

| DNMT1 | Cell-free | poly(dI-dC) | 12.5 | [2][7][9] |

| DNMT3A | Cell-free | poly(dI-dC) | 8 | [6][7][8][9] |

| DNMT3B | Cell-free | poly(dI-dC) | 7.5 | [6][7][8][9] |

| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |

| U937 | Human Leukemia | Cytotoxicity (IC50) | 1.7 | [6] |

| KG-1 | Human Leukemia | Antiproliferative (EC50) | 4.4 | [6][7][9] |

| Huh7 | Hepatocellular Carcinoma | Cell Viability (IC50) | 27.3 | [5] |

Downstream Cellular Pathways and Consequences

The inhibition of DNMTs by this compound leads to significant downstream effects, primarily the reactivation of silenced tumor suppressor genes (TSGs) and the induction of apoptosis.

By preventing hypermethylation of CpG islands in promoter regions, this compound can reverse the epigenetic silencing of critical TSGs. Prolonged treatment of cancer cells has been shown to demethylate and restore the expression of genes such as P16, MLH1, and TIMP3[1][2][3]. This reactivation of tumor suppressors can lead to cell cycle arrest and inhibition of tumor growth.

This compound is a potent inducer of apoptosis in various cancer cell lines, including hepatocellular carcinoma and neuroblastoma[5][10][11]. The primary mechanism is the mitochondrial-mediated apoptosis pathway.

-

Regulation of Bcl-2 Family Proteins: Treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX[5][10]. This shift in the BAX/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation[5].

-

p53-Independent Pathway: In neuroblastoma cells, this compound has been shown to induce apoptosis through a p53-independent mechanism[11][12]. This pathway involves the upregulation of the cell cycle inhibitor p21, which in turn modulates the BAX/BCL-XL ratio to favor apoptosis[11][12]. This finding is significant for treating cancers with mutated or deficient p53, which are often resistant to conventional therapies[12][13].

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

This assay measures the incorporation of a radiolabeled methyl group from SAM into a DNA substrate.

-

Reaction Mixture: Prepare a 50 µL reaction mixture containing assay buffer, 500 ng of DNA substrate (e.g., poly(dI-dC) or hemimethylated DNA), and 500 ng of recombinant human DNMT1, DNMT3A, or DNMT3B[6][8].

-

Inhibitor Addition: Add this compound at various concentrations (e.g., 0 to 50 µM). Include a vehicle control (DMSO) and a no-inhibitor control.

-

Initiate Reaction: Start the reaction by adding [methyl-³H]-S-adenosylmethionine (Ado-Met) to a final concentration of 75-150 nM[6][8].

-

Stop Reaction & Binding: Stop the reaction by spotting the entire mixture onto Whatman DE-81 ion-exchange filter discs[6][8].

-

Washing: Wash the filter discs five times for 10 minutes each in 0.5M sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-Ado-Met[8].

-

Scintillation Counting: Dry the discs and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by plotting percent activity versus inhibitor concentration[6][8].

This colorimetric assay assesses cell metabolic activity as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., Huh7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours[5].

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24-48 hours)[5].

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader[5].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50/EC50 value.

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

References

- 1. deae-dextran.com [deae-dextran.com]

- 2. apexbt.com [apexbt.com]

- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 9. This compound,1020149-73-8 - Absin [absin.net]

- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. MDM2 and DNMT1 inhibitors induce neuroblastoma cell death through p53-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

SGI-1027: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGI-1027, a quinoline-based small molecule, has emerged as a significant non-nucleoside inhibitor of DNA methyltransferases (DNMTs). Its ability to induce apoptosis in various cancer cell lines positions it as a compound of interest for epigenetic cancer therapy. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism of action involves the inhibition of DNMTs, leading to the selective degradation of DNMT1 and subsequent reactivation of tumor suppressor genes. In cancer cells, this culminates in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation. This document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action of this compound

This compound is a potent inhibitor of all three major DNA methyltransferases, with IC50 values of 6 µM, 8 µM, and 7.5 µM for DNMT1, DNMT3A, and DNMT3B, respectively, in cell-free assays.[1] Unlike nucleoside analogs, this compound does not incorporate into DNA. Instead, it is believed to compete with the cofactor S-adenosylmethionine (SAM) for binding to the catalytic domain of DNMTs.[2] A key consequence of this compound treatment in cancer cells is the selective and rapid degradation of DNMT1 protein, a process mediated by the proteasomal pathway.[2] This reduction in DNMT1 levels leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, ultimately leading to their re-expression.[2]

Quantitative Analysis of this compound's Efficacy

The pro-apoptotic and cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Enzyme/Cell Line | Type | IC50/EC50 | Substrate/Assay | Reference |

| DNMT1 | Cell-free | 6 µM | hemimethylated DNA | [3] |

| DNMT1 | Cell-free | 12.5 µM | poly(dI-dC) | [3] |

| DNMT3A | Cell-free | 8 µM | poly(dI-dC) | [3] |

| hDNMT3A | Cell-free | 0.9 µM (EC50) | Not Specified | [3] |

| DNMT3B | Cell-free | 7.5 µM | poly(dI-dC) | [3] |

| Huh7 (Hepatocellular Carcinoma) | In vitro | 27.30 µmol/l | MTS Assay | [4] |

| U937 (Human Leukemia) | In vitro | 1.7 µM | Trypan Blue Exclusion | [1] |

| KARPAS299 (Human Lymphoma) | In vitro | 1.8 µM (EC50) | ATPlite Luminescence | [1] |

| KG-1 (Human Leukemia) | In vitro | 4.4 µM (EC50) | ATPlite Luminescence | [1][3] |

| HCT-116 (Human Colon Carcinoma) | In vitro | 3.2 µM | Not Specified | [3] |

Table 2: Apoptosis Induction in Huh7 Human Hepatocellular Carcinoma Cells

| This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Mean ± SD) | Reference |

| Control (0.1% DMSO) | 24 hours | 3.242 ± 0.204% | [4] |

| 10 µmol/l | 24 hours | 3.672 ± 0.123% | [4] |

| 20 µmol/l | 24 hours | 33.49 ± 1.317% | [4] |

| 30 µmol/l | 24 hours | 46.57 ± 2.512% | [4] |

It is noteworthy that this compound has been reported to exhibit minimal or no cytotoxic effects in rat hepatoma H4IIE cells, suggesting a degree of selectivity for human cancer cells or cell-type specific responses.[1][3]

Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. In neuroblastoma cells, a p53-independent mechanism has also been identified.

The Intrinsic (Mitochondrial) Apoptosis Pathway

In hepatocellular carcinoma cells (Huh7), this compound treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein BAX.[4] This shift in the Bcl-2/BAX ratio is a critical event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

A p53-Independent Apoptosis Pathway

In neuroblastoma cells (SK-N-SH), this compound has been shown to induce apoptosis through a p53-independent pathway.[5] This mechanism involves the upregulation of the cell cycle inhibitor p21, which in turn modulates the ratio of BAX to the anti-apoptotic protein BCL-XL, favoring apoptosis.[5][6] This finding is particularly significant for cancers with mutated or non-functional p53, suggesting a broader therapeutic potential for this compound.[6]

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to study the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Huh7 (human hepatocellular carcinoma) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[4] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.[4]

-

This compound Preparation: A 50 mmol/l stock solution of this compound is prepared in dimethylsulfoxide (DMSO) and stored at -20°C.[4] Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 15, 20, 25, 30, and 35 µmol/l).[4] A control group is treated with 0.1% DMSO in the culture medium.[4]

Cell Viability Assay (MTS Assay)

-

Procedure:

-

Seed Huh7 cells into 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of this compound for 24 hours.[4]

-

Add CellTiter 96 Aqueous One Solution reagent to each well according to the manufacturer's protocol.[4]

-

Measure the absorbance at 490 nm using an ELISA reader.[4]

-

Calculate cell viability using the formula: [(Absorbance of experimental group - Absorbance of blank group) / (Absorbance of untreated group - Absorbance of blank group)] x 100%.[4]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Procedure:

-

Seed 2x10^5 Huh7 cells/well in a 6-well plate and treat with different concentrations of this compound for 24 hours.[4]

-

Harvest the cells by trypsinization (using trypsin without EDTA).[4]

-

Wash the cells twice with PBS and centrifuge.

-

Resuspend the cell pellet in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4]

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry, acquiring at least 1x10^4 events.[4]

-

Western Blot Analysis

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 250 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, BAX, DNMT1, p21, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through well-defined epigenetic and cellular signaling pathways. Its ability to inhibit DNMTs, leading to the degradation of DNMT1 and subsequent activation of the intrinsic mitochondrial apoptosis pathway, underscores its potential in oncology. The discovery of a p53-independent mechanism further broadens its applicability to a wider range of cancers. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent. Future investigations should continue to explore its efficacy in other cancer types, its potential for combination therapies, and its in vivo activity.

References

- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MDM2 and DNMT1 inhibitors induce neuroblastoma cell death through p53-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

SGI-1027: A Technical Overview of its DNMT Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SGI-1027, a quinoline-based, non-nucleoside DNA methyltransferase (DNMT) inhibitor. The document details its inhibitory potency against key DNMT enzymes, the methodologies used for these determinations, and its mechanism of action.

Core Data: In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against human DNMT1, DNMT3A, and DNMT3B have been determined through in vitro enzymatic assays. The data, summarized below, indicates comparable potency against all three enzymes, with a slight preference for DNMT3B.

| Target Enzyme | IC50 Value (μM) - Substrate: poly(dI-dC) | IC50 Value (μM) - Substrate: hemimethylated DNA |

| DNMT1 | 12.5[1][2] | 6[1][3] |

| DNMT3A | 8[1][2][3][4] | Not Reported |

| DNMT3B | 7.5[1][2][3][4] | Not Reported |

Note: Variations in IC50 values can occur due to different experimental conditions.[5]

Experimental Protocols: Determination of IC50 Values

The IC50 values for this compound were established using a radio-enzymatic assay that quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosylmethionine (AdoMet) to a DNA substrate.

Principle: The activity of DNMT enzymes is measured by the incorporation of a tritium-labeled methyl group ([³H]-methyl) from [³H]-AdoMet into a synthetic DNA substrate, poly(dI-dC). The amount of incorporated radioactivity is directly proportional to the enzyme's activity. By measuring this activity across a range of this compound concentrations, a dose-response curve is generated, from which the IC50 value is calculated.

Methodology:

-

Reaction Mixture Preparation: A total reaction volume of 50 µL is prepared containing the following components:

-

Enzyme: Recombinant human DNMT1, or recombinant mouse DNMT3A or DNMT3B.[4][6]

-

DNA Substrate: 500 ng of poly(dI-dC) or hemimethylated DNA.[4][6]

-

Cofactor: 75 or 150 nM of [methyl-³H]-S-adenosylmethionine ([³H]-AdoMet).[4][6]

-

Inhibitor: Varying concentrations of this compound.[7]

-

Assay Buffer: Appropriate buffer for optimal enzyme activity.

-

-

Incubation: The reaction mixtures are incubated at 37°C for 1 hour to allow for the enzymatic methylation of the DNA substrate.[4][6]

-

Reaction Termination and Measurement:

-

The reaction is stopped by spotting the reaction mixture onto Whatman DE-81 ion-exchange filter discs.[6]

-

The filter discs are washed multiple times with a sodium phosphate buffer (e.g., 0.5 M, pH 7.0) to remove unincorporated [³H]-AdoMet.[6]

-

The dried filter discs, containing the DNA with incorporated [³H]-methyl groups, are then analyzed in a scintillation counter to quantify the radioactivity.[6]

-

-

Data Analysis:

-

The radioactivity measured in a control reaction without any inhibitor is considered 100% enzyme activity.[6]

-

The percentage of inhibition at each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

-

Visualizing the Mechanism and Pathways

The following diagrams illustrate the mechanism of action of this compound and its downstream effects.

Mechanism of Action

This compound functions as a DNA hypomethylating agent through a dual mechanism:

-

Direct Enzymatic Inhibition: this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (AdoMet).[2][7] It binds to the cofactor binding site of DNMTs, thereby preventing the transfer of a methyl group to the DNA substrate.[2]

-

Induction of DNMT1 Degradation: In addition to its direct inhibitory activity, this compound selectively induces the degradation of the DNMT1 protein.[6][7] This effect is mediated through the proteasomal pathway and occurs without significantly affecting the protein levels of DNMT3A and DNMT3B.[7] The degradation of DNMT1 contributes to the overall reduction in DNA methylation maintenance.

The inhibition of DNMTs by this compound leads to the demethylation of hypermethylated CpG islands in the promoter regions of tumor suppressor genes, which can result in their re-expression.[2][7] Furthermore, studies have shown that this compound can induce apoptosis in cancer cells, a process that may be mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound,1020149-73-8 - Absin [absin.net]

- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

SGI-1027: A Technical Guide to its Role in Epigenetic Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. SGI-1027 is a potent, quinoline-based, non-nucleoside small molecule that has emerged as a significant tool in the study of epigenetic reprogramming. It functions as a competitive inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in epigenetic reprogramming, and detailed experimental protocols for its application in research settings.

Introduction to this compound

This compound is a second-generation DNA methyltransferase inhibitor that offers a distinct advantage over traditional nucleoside analogs like 5-azacytidine and decitabine. Unlike these analogs, this compound does not incorporate into DNA, thereby reducing its potential for cytotoxicity and off-target effects.[1][2] Its primary mechanism of action involves the competitive inhibition of all three active DNMTs: DNMT1, DNMT3A, and DNMT3B.[1][3][4][5][6]

Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

Competitive Inhibition of DNMTs: this compound directly competes with the cofactor S-adenosyl-L-methionine (SAM or Ado-Met) for binding to the catalytic pocket of DNMTs.[1][2][4][7] This prevents the transfer of a methyl group to cytosine residues in DNA, leading to a passive demethylation of the genome during DNA replication. Molecular modeling studies suggest that this compound occupies the cofactor binding site, and in the case of DNMT1, may also interact with the substrate-binding site.[7][8]

-

Induction of DNMT1 Degradation: A unique feature of this compound is its ability to induce the selective degradation of DNMT1, the maintenance methyltransferase, via the proteasomal pathway.[1][2][4] This effect is achieved without significantly altering DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1] The degradation of DNMT1 further contributes to the global and gene-specific DNA hypomethylation.

Role in Epigenetic Reprogramming

The inhibition of DNMTs and subsequent reduction in DNA methylation by this compound leads to significant epigenetic reprogramming, primarily through the reactivation of silenced genes.[1][9] This is particularly relevant in cancer, where hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) is a common mechanism of gene silencing.[2][4]

Treatment with this compound has been shown to demethylate the promoters of and reactivate the expression of several key TSGs, including p16, MLH1, and TIMP3, in various cancer cell lines.[1][2][8] This re-expression of TSGs can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[10][11]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against DNMTs [1][3][4][5][6]

| Enzyme Target | Substrate | IC50 (µM) |

| DNMT1 | poly(dI-dC) | 6 - 12.5 |

| DNMT3A | poly(dI-dC) | 8 |

| DNMT3B | poly(dI-dC) | 7.5 |

| M.SssI | poly(dI-dC) | 13.5 - 16 |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Effect | Concentration (µM) | Time (hours) | Reference |

| RKO (Colon Cancer) | Re-expression of p16, MLH1, TIMP3 | 1 - 2.5 | 168 (7 days) | [1] |

| HCT116 (Colon Cancer) | DNMT1 degradation | 2.5 - 5 | 24 | [1] |

| Huh7 (Hepatocellular Carcinoma) | Induction of apoptosis | 20 - 30 | 24 | [10] |

| U937 (Leukemia) | Pro-apoptotic effect | 0 - 100 | Not specified | [3] |

Experimental Protocols

DNMT Activity Assay (In Vitro)

This assay measures the ability of this compound to inhibit the catalytic activity of recombinant DNMT enzymes.

Materials:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B

-

Poly(dI-dC) or hemimethylated DNA substrate

-

[methyl-³H]-S-adenosylmethionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)

-

Whatman DE-81 ion exchange filter discs

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DNA substrate, and the respective DNMT enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter discs.

-

Wash the filter discs multiple times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value.[3]

Western Blot Analysis for DNMT1 Degradation

This protocol is used to assess the effect of this compound on DNMT1 protein levels in cultured cells.

Materials:

-

Cultured cells (e.g., HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against DNMT1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Methylation-Specific PCR (MSP)

MSP is used to determine the methylation status of specific CpG islands in the promoter regions of target genes.

Materials:

-

Genomic DNA isolated from treated and untreated cells

-

Bisulfite conversion kit

-

Primers specific for the methylated and unmethylated sequences of the target gene promoter

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis system

Procedure:

-

Isolate genomic DNA from cells treated with this compound or a vehicle control.

-

Perform bisulfite conversion of the genomic DNA. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Amplify the bisulfite-converted DNA using two separate PCR reactions: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.[1]

Visualizations

Signaling Pathway of this compound Action

References

- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deae-dextran.com [deae-dextran.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 7. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SGI-1027: A Potent DNMT Inhibitor with Anti-Leukemic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SGI-1027 is a quinoline-based small molecule that functions as a potent inhibitor of DNA methyltransferases (DNMTs), key enzymes in the epigenetic regulation of gene expression. Aberrant DNA methylation is a hallmark of many malignancies, including leukemia, leading to the silencing of tumor suppressor genes and promoting leukemogenesis. This compound has demonstrated significant anti-cancer effects in various leukemia cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways. This technical guide provides an in-depth overview of the effects of this compound on leukemia cell lines, including quantitative data on its activity, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction

Epigenetic alterations, particularly DNA hypermethylation, play a crucial role in the initiation and progression of acute myeloid leukemia (AML) and other hematological malignancies. DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns. Their overexpression or aberrant activity in leukemia leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.

This compound has emerged as a promising therapeutic agent due to its ability to inhibit all three major DNMTs. It is a non-nucleoside analog that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor in the DNA methylation reaction.[1] This guide summarizes the current knowledge on the anti-leukemic effects of this compound, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its primary anti-leukemic effect through the inhibition of DNA methyltransferases. It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with comparable potency.[1] A key mechanism of action is the induction of selective degradation of DNMT1 protein, a crucial enzyme for maintaining methylation patterns during DNA replication.[1][2] This degradation occurs via the proteasomal pathway and is an early event following this compound treatment.[2] The reduction in DNMT1 levels leads to passive demethylation of the genome during subsequent rounds of cell division, resulting in the re-expression of silenced tumor suppressor genes.

Quantitative Data on Anti-Leukemic Activity

The efficacy of this compound has been quantified in various leukemia cell lines, demonstrating its potent cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against DNMTs

| Target | IC50 (μM) | Substrate |

| DNMT1 | 12.5 | poly(dI-dC) |

| DNMT1 | 6 | hemimethylated DNA |

| DNMT3A | 8 | poly(dI-dC) |

| DNMT3B | 7.5 | poly(dI-dC) |

Data sourced from[3]

Table 2: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | Assay | Value (μM) | Incubation Time |

| KG-1 | Acute Myeloid Leukemia | ATPlite | EC50 = 4.4 | 2-4 days |

| K562 | Chronic Myeloid Leukemia | MTT | IC50 = 1.16 | 72 hours |

| U937 | Histiocytic Lymphoma | Trypan Blue | IC50 = 1.7 | 48 hours |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | ATPlite | EC50 = 1.8 | 2-4 days |

Effects on Leukemia Cell Lines

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various leukemia cell lines. Treatment with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest in leukemia cells. While some studies on non-leukemia cell lines have shown no significant changes in cell cycle distribution,[5] other reports suggest that DNMT inhibitors can induce G0/G1 or G2/M phase arrest in cancer cells. The precise effect on the cell cycle in leukemia cell lines can be cell-type specific and concentration-dependent.

Signaling Pathways Modulated by this compound

The anti-leukemic effects of this compound are mediated through the modulation of several key signaling pathways.

p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In some cancer types, this compound has been shown to induce apoptosis through a p53-independent mechanism, suggesting its potential efficacy in leukemias with mutated or non-functional p53. This involves the upregulation of p21, a cyclin-dependent kinase inhibitor, which can be activated independently of p53.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of leukemia and promotes cell survival and proliferation. While direct evidence of this compound's effect on the STAT3 pathway in leukemia is still emerging, DNMT inhibitors, in general, can influence the methylation status of genes that regulate STAT3 signaling, such as SOCS (Suppressor of Cytokine Signaling) proteins. Re-expression of SOCS genes can lead to the inhibition of the JAK/STAT pathway, thereby reducing the pro-survival signals in leukemia cells.

References

- 1. Synthetic approaches to DNMT inhibitor this compound and effects on the U937 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating SGI-1027 in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of SGI-1027, a quinoline-based small molecule inhibitor of DNA methyltransferases (DNMTs), in the context of hepatocellular carcinoma (HCC). The document synthesizes key findings on its mechanism of action, its effects on HCC cells, and detailed experimental protocols based on published research.

Introduction to this compound and Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The development and progression of HCC are often linked to epigenetic alterations, particularly aberrant DNA methylation, which leads to the silencing of tumor suppressor genes (TSGs).[1] this compound is a novel, non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[1][2] By inhibiting DNMTs, this compound has the potential to reverse the hypermethylation of TSGs, leading to their re-expression and subsequent anti-tumor effects.[1] This guide focuses on the demonstrated effects of this compound on the Huh7 human HCC cell line.[1][2]

Mechanism of Action

This compound functions as a potent inhibitor of DNA methyltransferases.[3] It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B.[3] The primary anti-cancer mechanism of this compound is hypothesized to be the reversal of aberrant DNA methylation of pro-apoptotic genes, triggering their re-expression.[1] In several cancer cell lines, treatment with this compound leads to the selective degradation of the DNMT1 protein, an effect that can be blocked by the proteasome inhibitor MG132, indicating the involvement of the proteasomal pathway.[4] This degradation of DNMT1 occurs without a significant impact on its mRNA level.[4]

Figure 1: Mechanism of this compound as a DNMT inhibitor leading to tumor suppression.

In Vitro Effects on Hepatocellular Carcinoma Cells

Studies on the Huh7 human HCC cell line have demonstrated the potent anti-cancer effects of this compound.

Inhibition of Cell Viability

Treatment of Huh7 cells with this compound resulted in a significant, dose-dependent decrease in cell viability over a 24-hour period.[1] The half-maximal inhibitory concentration (IC50) was determined to be 27.30 µmol/l.[1]

Induction of Apoptosis

This compound induces apoptosis in Huh7 cells in a dose-dependent manner.[1] Flow cytometry analysis confirmed a significant increase in the percentage of apoptotic cells following a 24-hour treatment.[1][2] The mechanism of apoptosis is believed to be mediated through the mitochondrial pathway.[1][2] This is supported by changes in the expression of key apoptosis-related proteins:

-

Bcl-2: Expression of the anti-apoptotic protein Bcl-2 was significantly downregulated.[1][2]

-

Bax: Expression of the pro-apoptotic protein Bax was significantly upregulated.[1][2]

The shift in the Bax/Bcl-2 ratio favors apoptosis, driving the cell towards programmed cell death.

Effect on Cell Cycle

Interestingly, treatment with this compound did not result in any significant alterations to the cell cycle phases in Huh7 cells, suggesting that its primary anti-proliferative effect is through the induction of apoptosis rather than cell cycle arrest.[1][2]

Figure 2: this compound induced mitochondrial-mediated apoptosis pathway in HCC cells.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the investigation of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Substrate | IC50 (µM) | Source |

|---|---|---|---|

| DNMT1 | hemimethylated DNA | 6 | [3] |

| DNMT1 | poly(dI-dC) | 12.5 | [3] |

| DNMT3A | poly(dI-dC) | 8 | [3] |

| DNMT3B | poly(dI-dC) | 7.5 | [3] |

| Huh7 Cells | - | 27.3 |[1] |

Table 2: Apoptosis Rates in Huh7 Cells Treated with this compound for 24 hours

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control (0.1% DMSO) | 3.242 ± 0.204 |

| 10 µmol/l this compound | 3.672 ± 0.123 |

| 20 µmol/l this compound | 33.49 ± 1.317 |

| 30 µmol/l this compound | 46.57 ± 2.512 |

Data presented as mean ± standard deviation.[1]

Table 3: Effect of this compound on Apoptosis-Associated Protein Expression in Huh7 Cells

| Treatment Concentration (µmol/l) | Bcl-2 Expression | Bax Expression |

|---|---|---|

| Control (0.1% DMSO) | Baseline | Baseline |

| 10 | Downregulated | Upregulated |

| 20 | Significantly Downregulated | Significantly Upregulated |

| 30 | Significantly Downregulated | Significantly Upregulated |

Changes are dose-dependent.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate this compound in Huh7 cells.[1]

Cell Culture and this compound Preparation

-

Cell Line: Huh7 human hepatocellular carcinoma cells.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A 50 mmol/l stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.

Cell Viability (MTS) Assay

-

Seed Huh7 cells in 96-well plates at a density of 5x103 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µmol/l) for 24 hours. A 0.1% DMSO solution serves as the vehicle control.

-

Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

-

Plate Huh7 cells and treat with this compound as described for the viability assay.

-

After 24 hours, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

-

Treat Huh7 cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

Figure 3: General experimental workflow for the in vitro evaluation of this compound in HCC.

Conclusion and Future Directions

The available data strongly indicate that this compound effectively inhibits the proliferation of Huh7 hepatocellular carcinoma cells in vitro.[1] This effect is primarily achieved through the induction of apoptosis via the mitochondrial-mediated pathway, which is characterized by the downregulation of Bcl-2 and upregulation of Bax.[1][2] As a DNMT inhibitor, this compound presents a promising therapeutic strategy for HCC by targeting the epigenetic dysregulation inherent in this cancer.[1]

Further research is necessary to fully elucidate the precise molecular mechanisms of this compound in HCC, including the specific tumor suppressor genes that are reactivated. Moreover, comprehensive in vivo studies using animal models are required to assess the therapeutic efficacy, safety, and pharmacokinetic profile of this compound for potential clinical application in HCC treatment.

References

- 1. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

SGI-1027 molecular weight and chemical structure

This guide provides an in-depth overview of SGI-1027, a potent, non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression.

Core Molecular and Chemical Properties

This compound is a quinoline-based compound that has garnered significant interest for its ability to reverse epigenetic silencing of tumor suppressor genes.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 461.52 g/mol | [2][3] |

| Molecular Formula | C₂₇H₂₃N₇O | [2][3] |

| IUPAC Name | N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

| CAS Number | 1020149-73-8 | |

| SMILES String | CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store as a powder at -20°C for up to 3 years. | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a pan-inhibitor of DNA methyltransferases, with inhibitory activity against DNMT1, DNMT3A, and DNMT3B.[1][2] It acts by competing with the S-adenosylmethionine (SAM) cofactor binding site on these enzymes, thereby preventing the transfer of methyl groups to DNA.[1][3][4] This inhibition of DNA methylation leads to the re-expression of silenced tumor suppressor genes.[1][3]

A key aspect of this compound's mechanism is its ability to induce the selective degradation of DNMT1 protein via the proteasomal pathway, without significantly affecting DNMT1 mRNA levels.[1][2] This dual action of enzymatic inhibition and protein degradation makes this compound a highly effective hypomethylating agent. The downstream effects of this compound treatment in cancer cells include the induction of apoptosis, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5]

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro DNMT Inhibition Assay

This protocol details the measurement of DNMT activity and its inhibition by this compound using a radioisotopic filter-binding assay.[2]

Materials:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B

-

Poly(dI-dC) DNA substrate

-

[methyl-³H]-S-adenosylmethionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Whatman DE-81 ion-exchange filter paper

-

0.5 M Sodium Phosphate buffer, pH 7.0

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant DNMT enzyme (e.g., 500 ng), and poly(dI-dC) DNA substrate (e.g., 500 ng).

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the reaction by adding ³H-SAM (e.g., 75-150 nM). The total reaction volume should be 50 µL.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by spotting the entire reaction mixture onto a Whatman DE-81 filter disc.

-

Wash the filter discs five times for 10 minutes each with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.

-

Dry the filter discs completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay in Huh7 Human Hepatocellular Carcinoma Cells

This protocol describes the assessment of apoptosis induced by this compound in a cancer cell line.[5]

Materials:

-

Huh7 human hepatocellular carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Cell viability assay kit (e.g., MTS)

-

Apoptosis detection kit (e.g., TUNEL assay)

-

DAPI stain

-

96-well and 6-well plates

-

Fluorescence microscope

Procedure:

-

Cell Culture: Maintain Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay:

-

Seed Huh7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, and 35 µM) for 24 hours. Include a vehicle control (DMSO).

-

Assess cell viability using an MTS assay according to the manufacturer's protocol. Measure absorbance at 490 nm.

-

-

TUNEL Assay for Apoptosis:

-

Seed Huh7 cells in a 6-well plate.

-

Treat the cells with selected concentrations of this compound (e.g., 10, 20, and 30 µM) for 24 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform the TUNEL assay according to the manufacturer's instructions to label DNA strand breaks.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify apoptotic cells using a fluorescence microscope.

-

Summary of In Vitro Efficacy

This compound demonstrates potent inhibitory activity against the major DNA methyltransferases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Enzyme | Substrate | IC₅₀ (µM) | Reference |

| DNMT1 | Poly(dI-dC) | 12.5 | [6] |

| DNMT1 | Hemimethylated DNA | 6 | [2] |

| DNMT3A | Poly(dI-dC) | 8 | [2] |

| DNMT3B | Poly(dI-dC) | 7.5 | [2] |

This technical guide provides a foundational understanding of this compound for its application in epigenetic research and drug development. For further details, readers are encouraged to consult the cited literature.

References

- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

SGI-1027: A Technical Guide to a Dual-Action DNA Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-1027 is a potent, quinoline-based small molecule that functions as a dual-action inhibitor of DNA methyltransferases (DNMTs). It competitively binds to the S-adenosylmethionine (SAM) binding site of DNMTs and also induces the proteasomal degradation of DNMT1. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed protocols for key in vitro experiments.

Chemical and Supplier Information

This compound is a well-characterized compound used in epigenetic research.

A variety of chemical suppliers offer this compound for research purposes. These include, but are not limited to:

-

MedchemExpress[1]

-

TargetMol[4]

-

Tocris Bioscience

-

APExBIO[5]

-

MedKoo Biosciences[2]

-

StressMarq Biosciences[3]

-

Cayman Chemical[6]

-

Thomas Scientific[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various DNMT enzymes and in cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against DNMTs

| Target | IC50 (μM) | Substrate |

| DNMT1 | 6 | Hemimethylated DNA[1][8] |

| DNMT1 | 12.5 | Poly(dI-dC)[1][2][5][6][7] |

| DNMT3A | 8 | Poly(dI-dC)[1][2][5][6][7] |

| DNMT3B | 7.5 | Poly(dI-dC)[1][2][5][6][7] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Assay Type | Activity (μM) | Incubation Time |

| U937 (human leukemia) | Cytotoxicity (Trypan Blue) | IC50 = 1.7 | 48 hours[9] |

| KARPAS299 (human lymphoma) | Proliferation (ATPlite) | EC50 = 1.8 | 2-4 days[9] |

| KG-1 (human leukemia) | Proliferation (ATPlite) | EC50 = 4.4 | 2-4 days[1][9] |

| K562 (human leukemia) | Proliferation (MTT) | IC50 = 1.16 | 72 hours[1] |

| HCT-116 (human colon carcinoma) | Cytotoxicity (Alamar blue) | IC50 = 3.2 | 72 hours[1] |

| MDA-MB-231 (human breast cancer) | Proliferation | IC50 = 4.8 | Not Specified[1] |

| Huh7 (human hepatocellular carcinoma) | Viability (MTS) | IC50 = 27.30 | 24 hours[10] |

Mechanism of Action

This compound exhibits a dual mechanism of action to inhibit DNA methylation. Firstly, it acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of DNMTs, preventing the transfer of a methyl group to DNA.[5][11] Secondly, this compound uniquely induces the selective degradation of DNMT1 protein via the proteasomal pathway.[5][11] This dual action leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their reactivation.[11] The restoration of tumor suppressor gene function can lead to the inhibition of cell proliferation and the induction of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]

- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. thomassci.com [thomassci.com]

- 8. This compound,1020149-73-8 - Absin [absin.net]

- 9. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deae-dextran.com [deae-dextran.com]

Methodological & Application

Application Notes and Protocols for SGI-1027 in vitro Cell Culture

Introduction

SGI-1027 is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for establishing and maintaining DNA methylation patterns.[1] In various cancer cells, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing.[1] this compound acts as a competitive inhibitor of the cofactor S-adenosylmethionine (AdoMet) within the DNMT catalytic site, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] Furthermore, this compound has been shown to induce the selective degradation of DNMT1 through the proteasomal pathway.[1]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and the cell cycle.

Mechanism of Action: this compound Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound for DNMTs

| DNMT Enzyme | IC50 (µM) |

| DNMT1 | 12.5 |

| DNMT3A | 8.0 |

| DNMT3B | 7.5 |

Data sourced from[1]

Table 2: Effect of this compound on Huh7 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) after 24h |

| 0 (0.1% DMSO) | 100 |

| 10 | ~85 |

| 20 | ~70 |

| 30 | ~55 |

Data estimated from graphical representations in[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution Preparation:

-

Prepare a 50 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[2]

-

For example, to prepare 1 ml of a 50 mM stock solution, dissolve 23.08 mg of this compound (M.W. 461.55 g/mol ) in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.[2]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

-

Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 15, 20, 25, 30, 35 µM).[2]

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[2] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., Huh7 human hepatocellular carcinoma cells)

-

96-well cell culture plates

-

This compound working solutions

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µl of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

This compound Treatment:

-

After 24 hours, remove the medium and add 100 µl of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM).

-

Include a vehicle control (0.1% DMSO in medium).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 10 µl of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest (e.g., Huh7 cells)

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 1 x 10⁴ cells per sample.[2]

-

Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound working solutions

-

Cold 70% ethanol

-

Propidium iodide (PI)/RNase staining buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

-

Cell Fixation:

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending them in cold 70% ethanol while vortexing gently.

-

Incubate the cells overnight at 4°C.[2]

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash once with cold PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.[2]

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for SGI-1027 in Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SGI-1027, a DNA methyltransferase (DNMT) inhibitor, for the treatment of cancer cells in a research setting. Detailed protocols for key experimental assays are provided to assess the efficacy and mechanism of action of this compound.

Introduction